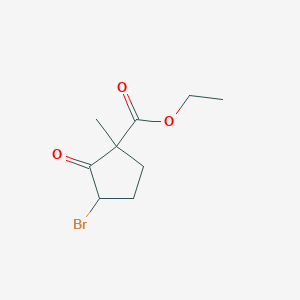
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H13BrO3. It is a derivative of cyclopentanecarboxylate, featuring a bromine atom, a methyl group, and an oxo group on the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 1-methyl-2-oxocyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Ethyl 3-amino-1-methyl-2-oxocyclopentanecarboxylate.
Reduction: Ethyl 3-bromo-1-methyl-2-hydroxycyclopentanecarboxylate.
Oxidation: Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and reduction reactions. The compound’s structure enables it to form stable intermediates and transition states, facilitating its use in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-methyl-2-oxocyclopentanecarboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-oxocyclopentanecarboxylate: Lacks both the bromine and methyl groups, resulting in different reactivity and applications
Uniqueness
Ethyl 3-bromo-1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The combination of the bromine, methyl, and oxo groups provides a versatile platform for various chemical transformations and research applications .
Propriétés
Numéro CAS |
66709-41-9 |
|---|---|
Formule moléculaire |
C9H13BrO3 |
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
ethyl 3-bromo-1-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO3/c1-3-13-8(12)9(2)5-4-6(10)7(9)11/h6H,3-5H2,1-2H3 |
Clé InChI |
MPCAUOHTARGQIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(C1=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



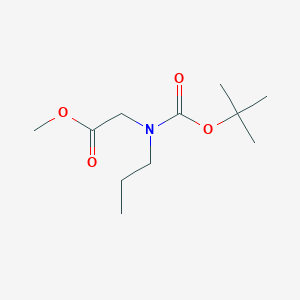
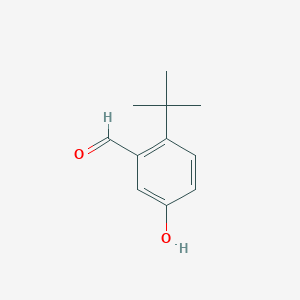
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
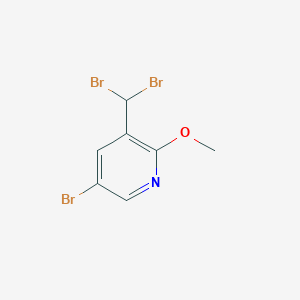
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
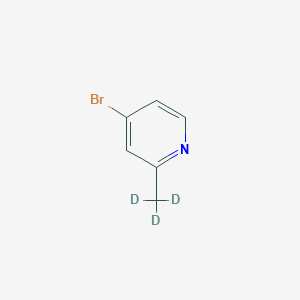
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
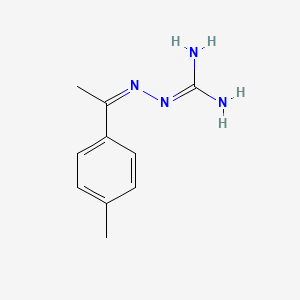
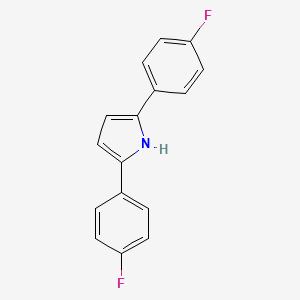
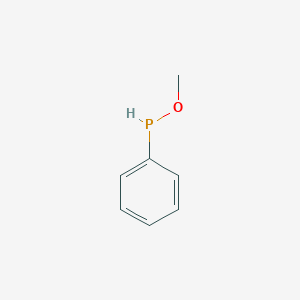
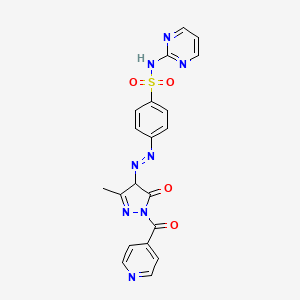
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
